A Technical Guide to the Fundamental Properties of 2-Chlorodibenzo[b,f]oxepine
A Technical Guide to the Fundamental Properties of 2-Chlorodibenzo[b,f]oxepine
Introduction
The dibenzo[b,f]oxepine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] These molecules, both naturally occurring and synthetic, have demonstrated a wide range of pharmacological properties, including antidepressant, anti-inflammatory, antipsychotic, and antitumor activities.[2][3] The specific substitution pattern on the dibenzo[b,f]oxepine ring system plays a critical role in modulating the compound's affinity and selectivity for various biological targets.[4]
This technical guide provides a comprehensive overview of the fundamental properties of a specific derivative, 2-Chlorodibenzo[b,f]oxepine . This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical identity, physicochemical properties, relevant synthetic strategies, and known safety profile. While extensive experimental data for this specific molecule is not widely published, this guide synthesizes available information and provides expert insights based on the well-characterized behavior of the broader dibenzo[b,f]oxepine class.
Molecular Structure and Identification
2-Chlorodibenzo[b,f]oxepine is a tricyclic compound featuring two benzene rings fused to a central seven-membered oxepine ring, with a chlorine atom substituted at the 2-position.
Chemical Structure
The structural representation of 2-Chlorodibenzo[b,f]oxepine is essential for understanding its chemical behavior and interactions.
Caption: Molecular Structure of 2-Chlorodibenzo[b,f]oxepine.
Chemical Identifiers
Proper identification is critical for database searches, procurement, and regulatory compliance.
| Identifier | Value |
| CAS Number | 25558-88-7 |
| Molecular Formula | C₁₄H₉ClO |
| Molecular Weight | 228.67 g/mol |
| IUPAC Name | 2-chloro-dibenzo[b,f]oxepine |
| Synonyms | 3-chlorobenzo[b][5]benzoxepine[6] |
| InChI Key | HHDMRCZFEDNRSX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C(O2)C=C(C=C3)Cl |
Physicochemical Properties
The physical and chemical properties of 2-Chlorodibenzo[b,f]oxepine dictate its behavior in various experimental settings, from reaction conditions to formulation.
| Property | Value | Source(s) |
| Appearance | Solid | [6] |
| Density | 1.29 g/cm³ | [6] |
| Boiling Point | ~350 °C at 760 mmHg | N/A |
| Flash Point | 165 °C | N/A |
| LogP (Computed) | 4.44 | N/A |
| Storage Condition | 2-8 °C | N/A |
Note: Some physical properties like boiling and flash points are reported by chemical suppliers but may be predicted values. Experimental verification is recommended.
Synthesis Strategies for the Dibenzo[b,f]oxepine Core
Key strategies include:
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Ullmann Coupling and Ring-Closing Metathesis (RCM): An efficient two-step protocol that involves an initial Ullmann-type coupling followed by an RCM reaction to form the seven-membered ring.[8] This approach is valued for its versatility.
-
Wagner-Meerwein Rearrangement: This classic rearrangement can be used to expand a xanthene ring system into the dibenzo[b,f]oxepine scaffold.[2] The reaction is typically promoted by treating a 9-hydroxyalkylxanthene precursor with an acid catalyst like phosphorus(V) oxide.[2]
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Intramolecular Nucleophilic Aromatic Substitution (SNAr): This method involves the cyclization of a precursor containing a hydroxyl group and a suitably activated aromatic ring (e.g., with nitro groups). The hydroxyl group displaces a leaving group on the second ring to form the ether linkage.[2]
-
Palladium-Catalyzed Intramolecular Mizoroki–Heck Reaction: A modern approach that utilizes a palladium catalyst to form the central olefinic bond through the cyclization of diaryl ether precursors.[2]
The choice of synthetic route depends on the availability of starting materials, desired substitution patterns, and scalability. For 2-Chlorodibenzo[b,f]oxepine, a strategy involving a pre-chlorinated phenol or benzaldehyde precursor would be a logical starting point.
Caption: Generalized workflow for dibenzo[b,f]oxepine synthesis.
Spectroscopic Characterization (Predicted)
Direct experimental spectroscopic data (NMR, IR, MS) for 2-Chlorodibenzo[b,f]oxepine is sparse in the public domain. However, based on the known spectra of related dibenzo[b,f]oxepine derivatives, the following characteristic signals can be predicted.[2]
¹H NMR Spectroscopy
-
Aromatic Protons: Multiple signals are expected in the range of δ 6.5–8.4 ppm. The chlorine substituent will influence the chemical shifts and coupling patterns of the protons on its adjacent ring.
-
Olefinic Protons: The two protons on the central ring's double bond are expected to appear around δ 7.0 ppm. They typically form a characteristic AB spin system with a large coupling constant (³J) of approximately 11 Hz, indicative of a Z configuration. [N/A]
¹³C NMR Spectroscopy
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Multiple signals corresponding to the 14 carbon atoms will be present. Aromatic and olefinic carbons will resonate in the downfield region (typically δ 110-160 ppm). Quaternary carbons, such as those at the ring junctions and the carbon bearing the oxygen atom, will also be identifiable.
Infrared (IR) Spectroscopy
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Aromatic C-H Stretch: Bands are expected in the 3030–3080 cm⁻¹ region.[2]
-
Aromatic C=C Stretch: Characteristic vibrations for the aromatic rings should appear between 1440 cm⁻¹ and 1625 cm⁻¹.[2]
-
C-O-C Stretch: A strong band corresponding to the aryl ether linkage is expected.
-
C-Cl Stretch: A band in the fingerprint region corresponding to the aryl-chloride bond.
Mass Spectrometry (MS)
-
The mass spectrum should show a molecular ion (M⁺) peak at m/z 228. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% the intensity of the M⁺ peak) would be a key diagnostic feature.
Reactivity and Pharmacological Context
The dibenzo[b,f]oxepine core is largely stable, with reactivity centered on the olefinic double bond and the potential for electrophilic substitution on the aromatic rings. The chlorine atom acts as a deactivating, ortho-, para-directing group for further electrophilic aromatic substitution.
From a pharmacological perspective, the chlorine substitution pattern on the dibenzo[b,f]oxepine and related dibenzo[b,f]oxazepine scaffolds is known to be a critical determinant of receptor selectivity and specificity.[4] Studies on related series of compounds have shown that chloro-substituted derivatives exhibit high affinity for histamine H₁ receptors (hH₁R) and can also interact with other G-protein coupled receptors (GPCRs) like the serotonin 5-HT₂A receptor.[4] The position of the chlorine atom can toggle the compound's profile from a selective ligand to a "dirty drug" that interacts with multiple targets.[4] This makes 2-Chlorodibenzo[b,f]oxepine and its isomers valuable probes for structure-activity relationship (SAR) studies in drug discovery.
Safety and Handling
Based on available safety data, 2-Chlorodibenzo[b,f]oxepine is classified as an irritant and harmful if swallowed.
-
GHS Pictogram: GHS07 (Harmful/Irritant)
-
Hazard Statement: H302 - Harmful if swallowed.
-
Precautionary Phrases: P101 - If medical advice is needed, have product container or label at hand.
Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
2-Chlorodibenzo[b,f]oxepine is a key derivative of a pharmacologically significant heterocyclic scaffold. While comprehensive experimental data for this specific molecule remains limited in publicly accessible sources, its fundamental properties can be reliably understood through its chemical identifiers and data from closely related analogues. The established synthetic routes for the dibenzo[b,f]oxepine core provide a clear path for its preparation. The known influence of chlorine substitution on the pharmacological activity of this class of compounds underscores the importance of 2-Chlorodibenzo[b,f]oxepine as a valuable molecule for research in medicinal chemistry and drug development.
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Structural reassignment of a dibenz[b,f][5][8]oxazepin-11(10H)-one with potent antigiardial activity. (n.d.). CSIRO PUBLISHING. [Link]
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Borys, F., Tobiasz, P., Sobel, J., Krawczyk, H., & Grzesiuk-Bieniek, E. (2023). Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 28(14), 5399. [Link]
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Borys, F., & Krawczyk, H. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(14), 12066. [Link]
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Bharath, Y., Thirupathi, B., Ranjit, G., & Mohapatra, D. K. (2013). An Efficient Synthesis of Dibenzo[b,f]oxepins by Ring-Closing Metathesis. Asian Journal of Organic Chemistry, 2(10), 848-851. [Link]
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Borys, F., Tobiasz, P., Sobel, J., Krawczyk, H., & Grzesiuk-Bieniek, E. (2023). Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 28(14), 5399. [Link]
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PubChem. (n.d.). 2-chlorodibenz[b,f][5][8]oxazepin-11(10H)-one. National Center for Biotechnology Information. [Link]
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Borys, F., & Krawczyk, H. (2023). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. Molecules, 28(14), 5399. [Link]
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Gobato, R., et al. (2021). Infrared Spectroscopy of the two esters from 2,3,4,5-Tetrahydro-oxepine derivatives, new nano molecules. viXra.org. [Link]
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Home Sunshine Pharma. (n.d.). 2-Chlorodibenzo[b,f]oxepin-10(11h)-one CAS 55595-54-5. [Link]
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Strasser, A., et al. (2016). Dibenzo[b,f][5][8]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. European Journal of Medicinal Chemistry, 124, 63-79. [Link]
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Borys, F., & Krawczyk, H. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Molecules, 26(20), 6211. [Link]
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